
5,7-Diiodoquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Diiodoquinolin-3-amine is a quinoline derivative known for its unique chemical structure and properties. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of iodine atoms at positions 5 and 7 of the quinoline ring imparts distinct characteristics to this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Diiodoquinolin-3-amine typically involves the iodination of quinoline derivatives. One common method is the reaction of quinoline with iodine and an oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or chloroform, with the temperature maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 5,7-Diiodoquinolin-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include quinoline N-oxides, amine derivatives, and substituted quinoline compounds .
Scientific Research Applications
5,7-Diiodoquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antiprotozoal properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for treating infections and other diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The exact mechanism of action of 5,7-Diiodoquinolin-3-amine is not fully understood. it is believed to act by chelating essential metal ions, such as ferrous ions, which are crucial for the metabolic processes of microorganisms. This chelation disrupts the metabolic pathways, leading to the inhibition of microbial growth .
Comparison with Similar Compounds
5,7-Diiodoquinolin-8-ol: Known for its use as an antiamoebic agent.
5,7-Dibromoquinolin-3-amine: Studied for its potential anticancer properties.
Comparison: 5,7-Diiodoquinolin-3-amine is unique due to its specific substitution pattern and the presence of amine functionality at the 3-position. This structural difference imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H6I2N2 |
|---|---|
Molecular Weight |
395.97 g/mol |
IUPAC Name |
5,7-diiodoquinolin-3-amine |
InChI |
InChI=1S/C9H6I2N2/c10-5-1-8(11)7-3-6(12)4-13-9(7)2-5/h1-4H,12H2 |
InChI Key |
ZBLGMAGZKLQGNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=CC(=C2)N)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Aminomethyl)oxan-3-YL]-2-hydroxyacetaldehyde](/img/structure/B13215718.png)
![1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13215720.png)

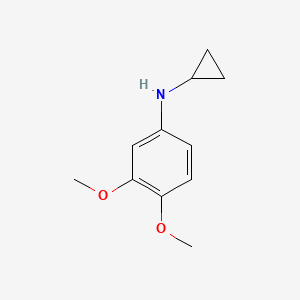
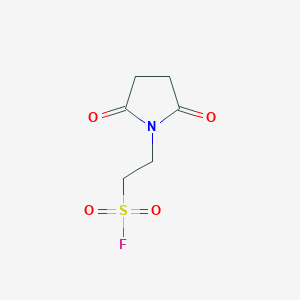

![3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-6'-one](/img/structure/B13215737.png)
![1-[4-(1-Methyl-1H-pyrazol-4-YL)phenyl]ethan-1-one](/img/structure/B13215740.png)
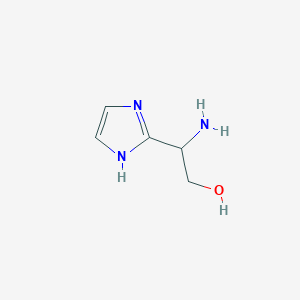
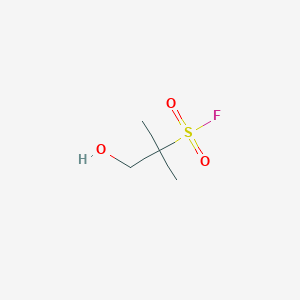
![tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]carbamate](/img/structure/B13215776.png)

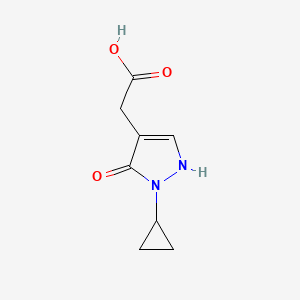
![N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide](/img/structure/B13215804.png)
